molecular formula C16H14N2O B11864610 (7-Methylimidazo[1,2-a]pyridin-3-yl)(p-tolyl)methanone CAS No. 853334-56-2

(7-Methylimidazo[1,2-a]pyridin-3-yl)(p-tolyl)methanone

Cat. No.: B11864610
CAS No.: 853334-56-2
M. Wt: 250.29 g/mol
InChI Key: MNYPUXIBQILKNB-UHFFFAOYSA-N
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Description

(7-Methylimidazo[1,2-a]pyridin-3-yl)(p-tolyl)methanone is a heterocyclic aromatic compound that features both an imidazo[1,2-a]pyridine and a tolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (7-Methylimidazo[1,2-a]pyridin-3-yl)(p-tolyl)methanone typically involves the condensation of 7-methylimidazo[1,2-a]pyridine with p-tolylmethanone under specific reaction conditions. The reaction is usually carried out in the presence of a catalyst such as a Lewis acid to facilitate the formation of the desired product. The reaction conditions often include elevated temperatures and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the compound. Solvent recovery and recycling are also implemented to minimize waste and reduce production costs.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced products.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups on the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, appropriate solvents, and catalysts.

Major Products Formed:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Amino derivatives, thio derivatives.

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to (7-Methylimidazo[1,2-a]pyridin-3-yl)(p-tolyl)methanone exhibit various biological activities. These include:

  • Anticancer Properties : Similar compounds have shown efficacy against various cancer cell lines.
  • Antimicrobial Activity : The compound may inhibit bacterial growth, making it a candidate for developing new antibiotics.
  • Neuroprotective Effects : Potential applications in treating neurodegenerative diseases due to its ability to interact with central nervous system targets.

Interaction Studies

Interaction studies focus on assessing the binding affinity of this compound to various biological targets. These studies are essential for evaluating the safety and efficacy of the compound in clinical settings. Computational methods analyzing structure-activity relationships provide insights into its therapeutic potential.

Case Studies

Several studies have investigated the biological activities of this compound:

  • Anticancer Activity : A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against breast cancer cell lines, indicating its potential as an anticancer agent.
  • Antimicrobial Properties : Research highlighted its effectiveness against Pseudomonas aeruginosa and Escherichia coli, showcasing its promise in antibiotic development.
  • Neuroprotective Effects : Investigations into its neuroprotective properties revealed that it could potentially mitigate oxidative stress in neuronal cells.

Mechanism of Action

The mechanism of action of (7-Methylimidazo[1,2-a]pyridin-3-yl)(p-tolyl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    Imidazo[1,2-a]pyridine derivatives: These compounds share the imidazo[1,2-a]pyridine core structure and exhibit similar chemical properties and reactivity.

    Tolyl derivatives: Compounds containing the tolyl group, which can influence the compound’s reactivity and biological activity.

Uniqueness: (7-Methylimidazo[1,2-a]pyridin-3-yl)(p-tolyl)methanone is unique due to the combination of the imidazo[1,2-a]pyridine and tolyl groups, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and makes the compound a valuable tool in various fields of research.

Biological Activity

(7-Methylimidazo[1,2-a]pyridin-3-yl)(p-tolyl)methanone, also known by its CAS number 853334-56-2, is a synthetic organic compound that belongs to a class of imidazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

  • Molecular Formula : C16H14N2O
  • Molecular Weight : 250.30 g/mol
  • Structural Features : The compound features a methylimidazo-pyridine moiety fused with a p-tolyl group through a methanone functional group. This unique structure may enhance its biological activity compared to other similar compounds.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

  • Anticancer Properties : Many imidazole derivatives are known for their anticancer effects. Studies have shown that modifications in the imidazole structure can significantly influence their potency against various cancer cell lines.
  • Tubulin Polymerization Inhibition : Some imidazole derivatives have been identified as inhibitors of tubulin polymerization, which is crucial for cancer cell division. For instance, certain compounds have shown IC50 values ranging from 80–1000 nM against different cancer cell lines including HeLa and MDA-MB-468 cells .

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for predicting the biological activity of this compound. The placement of functional groups and the overall molecular architecture play critical roles in determining the compound's efficacy against specific biological targets.

Compound Name Structural Features Biological Activity
7-Methylimidazo[1,2-a]pyridineImidazole ring with methyl substitutionAnticancer properties
4-(Pyridin-2-yl)phenolPhenolic structure with pyridineAntimicrobial activity
2-AminoquinolineQuinoline ring systemAntiviral and anticancer effects

Case Studies and Research Findings

  • Anticancer Activity : In studies involving various imidazole derivatives, certain compounds have shown significant inhibition of tumor growth in xenograft models. For example, one study demonstrated that an imidazole derivative exhibited a tumor growth suppression rate of 77% in an MDA-MB-468 breast cancer model when administered at 60 mg/kg every other day for 21 days .
  • Mechanism of Action : The mechanism by which this compound exerts its effects may involve apoptosis induction through modulation of key apoptotic pathways. Research has indicated that certain related compounds can increase pro-apoptotic markers while decreasing anti-apoptotic markers in treated cancer cells .
  • Binding Affinity Studies : Interaction studies focusing on the binding affinity of this compound to various biological targets are essential for assessing its therapeutic potential. Preliminary data suggest that structural modifications can enhance binding efficiency to specific receptors involved in oncogenesis.

Chemical Reactions Analysis

Three-Component Reaction with Lewis Acid Catalysts

A three-component reaction involving imidazo[1,2-a]pyridines, aldehydes, and acetamide under Y(OTf)₃ catalysis has been developed . This method demonstrates high efficiency:

  • Reaction Conditions :

    • Catalyst : Y(OTf)₃ (20 mol%)

    • Solvent : Toluene

    • Temperature : 110 °C

    • Reaction Time : 12 hours

  • Yield : Up to 90% under optimal conditions .

  • Key Observations :

    • Lower catalyst loadings (10 mol%) reduce yield to 72%.

    • Increasing temperature beyond 110 °C does not improve yields .

ParameterValue/RangeImpact on Yield
CatalystY(OTf)₃ (10–20 mol%)72–90%
Temperature100–120 °C62–90%
Reactant Ratio1:1.5:2 (substrate:aldehyde:acetamide)Optimal at 90%

Amidine and Phenacyl Bromide Route

Another method utilizes amidines and phenacyl bromides in DMF under inert conditions :

  • Reaction Conditions :

    • Base : N,N-dimethylformamide (DMF)

    • Temperature : Room temperature

    • Reaction Time : 3 hours

  • Yield : 62–98% for derivatives .

  • Mechanism : Formation of iminium ions followed by cyclization .

Reactivity and Reaction Types

The compound’s reactivity stems from its structural features:

  • Electrophilic Aromatic Substitution : The imidazo-pyridine ring may undergo substitution reactions due to its electron-deficient nature.

  • Nucleophilic Addition to Carbonyl : The methanone group is susceptible to nucleophilic attack, enabling reactions with hydrazines or amines.

  • Oxidation/Reduction : The methyl group and carbonyl functionality could participate in redox transformations.

Mechanistic Insights

The three-component reaction mechanism involves:

  • Iminium Ion Formation : Lewis acid coordination to aldehydes generates electrophilic intermediates .

  • C3-Alkylation : The imidazo[1,2-a]pyridine core attacks the iminium ion at the C3 position .

  • Elimination : Proton loss yields the final product .

Spectral Analysis

  • NMR (1H) :

    • δ 9.76–9.80 ppm (d, 1H, imidazo-pyridine proton)

    • δ 7.05–7.71 ppm (m, aromatic protons) .

  • IR :

    • Carbonyl stretch at ~1610 cm⁻¹ .

  • HRMS :

    • [M+H]⁺ calcd for C₁₆H₁₄N₂O: 250.29 g/mol .

TechniqueKey Peaks/ShiftsSource
¹H NMRδ 9.76 (d), δ 7.05–7.71 (m)
¹³C NMRδ 181.2 (carbonyl C=O)
IR1610 cm⁻¹ (C=O stretch)
HRMSm/z 250.29 [M+H]⁺

Properties

CAS No.

853334-56-2

Molecular Formula

C16H14N2O

Molecular Weight

250.29 g/mol

IUPAC Name

(7-methylimidazo[1,2-a]pyridin-3-yl)-(4-methylphenyl)methanone

InChI

InChI=1S/C16H14N2O/c1-11-3-5-13(6-4-11)16(19)14-10-17-15-9-12(2)7-8-18(14)15/h3-10H,1-2H3

InChI Key

MNYPUXIBQILKNB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CN=C3N2C=CC(=C3)C

Origin of Product

United States

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